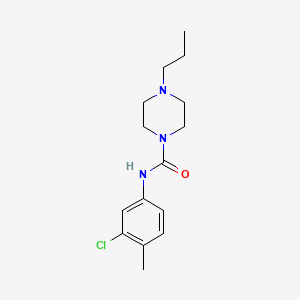![molecular formula C11H22N2O2S3 B5325554 N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTPM and is a member of the sulfonamide family of compounds. DTMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of DTMP is not fully understood. However, it is believed that DTMP works by inhibiting the activity of enzymes involved in various biological processes. For example, DTMP has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects. For example, DTMP has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. DTMP has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body.
Advantages and Limitations for Lab Experiments
DTMP has several advantages for lab experiments. For example, DTMP is relatively easy to synthesize, and it has shown promising results in various scientific research applications. However, DTMP also has limitations for lab experiments. For example, the mechanism of action of DTMP is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of DTMP. One future direction is to further investigate the mechanism of action of DTMP. Another future direction is to explore the potential applications of DTMP in other fields such as environmental science. Additionally, future research could focus on optimizing the synthesis method of DTMP to improve its yield and purity.
Conclusion:
DTMP is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it an interesting compound to study. While the mechanism of action of DTMP is not fully understood, its biochemical and physiological effects have been well documented. Further research on DTMP could lead to new discoveries and potential applications in various fields.
Synthesis Methods
DTMP can be synthesized using various methods. One of the most common methods is the reaction of 1-(1,4-dithiepan-6-yl)pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DTMP as a white solid, which can be purified using various techniques such as recrystallization.
Scientific Research Applications
DTMP has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTMP has been studied for its potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. DTMP has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In agriculture, DTMP has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds. In environmental science, DTMP has been studied for its potential as a water treatment agent due to its ability to remove heavy metals from water.
properties
IUPAC Name |
N-[[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S3/c1-18(14,15)12-6-10-2-3-13(7-10)11-8-16-4-5-17-9-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDURDYHSMXCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(C1)C2CSCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5325497.png)

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)


![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)

![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)

![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)
